

Sanggenon D chemical structure and properties

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Compound of Interest

Compound Name: Sanggenon D

Cat. No.: B1244211

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Sanggenon D: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon D is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, isolated from the root bark of *Morus alba* L., commonly known as white mulberry.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Belonging to a class of compounds known for their bioactive properties, **Sanggenon D** has demonstrated notable antioxidant, anti-inflammatory, and enzyme inhibitory effects. Its intricate chemical structure, a stereoisomer of Sanggenon C, contributes to its unique biological profile. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Sanggenon D**, complete with detailed experimental protocols and elucidated signaling pathways to support further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Sanggenon D possesses a complex polycyclic structure. Its chemical identity and key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Chemical Structure	2-[(1S,5R,6S)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[2]benzofuro[3,2-b]chromen-11-one	[2]
Molecular Formula	C ₄₀ H ₃₆ O ₁₂	[2]
Molecular Weight	708.71 g/mol	[2]
CAS Number	81422-93-7	[1]
Appearance	Powder	[1]
Solubility	Soluble in DMSO (100 mg/mL)	[1]
SMILES String	<chem>CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)OC(=O)C3=C(C=C(C=C3)O)O">C@@HC4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)O--INVALID-LINK--(C5)C(C)C)O)O</chem>	[2]
Predicted Density	1.512 ± 0.06 g/cm ³	
Predicted Boiling Point	999.3 ± 65.0 °C	
Predicted Refractive Index	1.726	

Pharmacological Properties and Biological Activities

Sanggenon D exhibits a range of biological activities, with quantitative data summarized in the tables below.

Pancreatic Lipase Inhibition

Sanggenon D is a potent inhibitor of pancreatic lipase, a key enzyme in the digestion and absorption of dietary fats.

Activity	IC ₅₀ (μM)	Reference(s)
Pancreatic Lipase Inhibition	0.77	[1]

Antioxidant Activity

Sanggenon D demonstrates significant antioxidant potential through various mechanisms, including electron transfer and radical scavenging.

Assay	IC ₅₀ (μM)	Reference(s)
FRAP (Ferric Reducing Antioxidant Power)	14.38 ± 0.21	[3]
Cu ²⁺ -reducing	11.25 ± 0.24	[3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging	27.89 ± 0.45	[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging	11.89 ± 0.12	[3]

Anti-inflammatory Activity

While specific IC₅₀ values for **Sanggenon D**'s inhibition of inflammatory mediators are not yet fully elucidated in the literature, studies on closely related compounds from *Morus alba* indicate a strong anti-inflammatory profile, primarily through the inhibition of the NF-κB signaling pathway. **Sanggenon D** has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

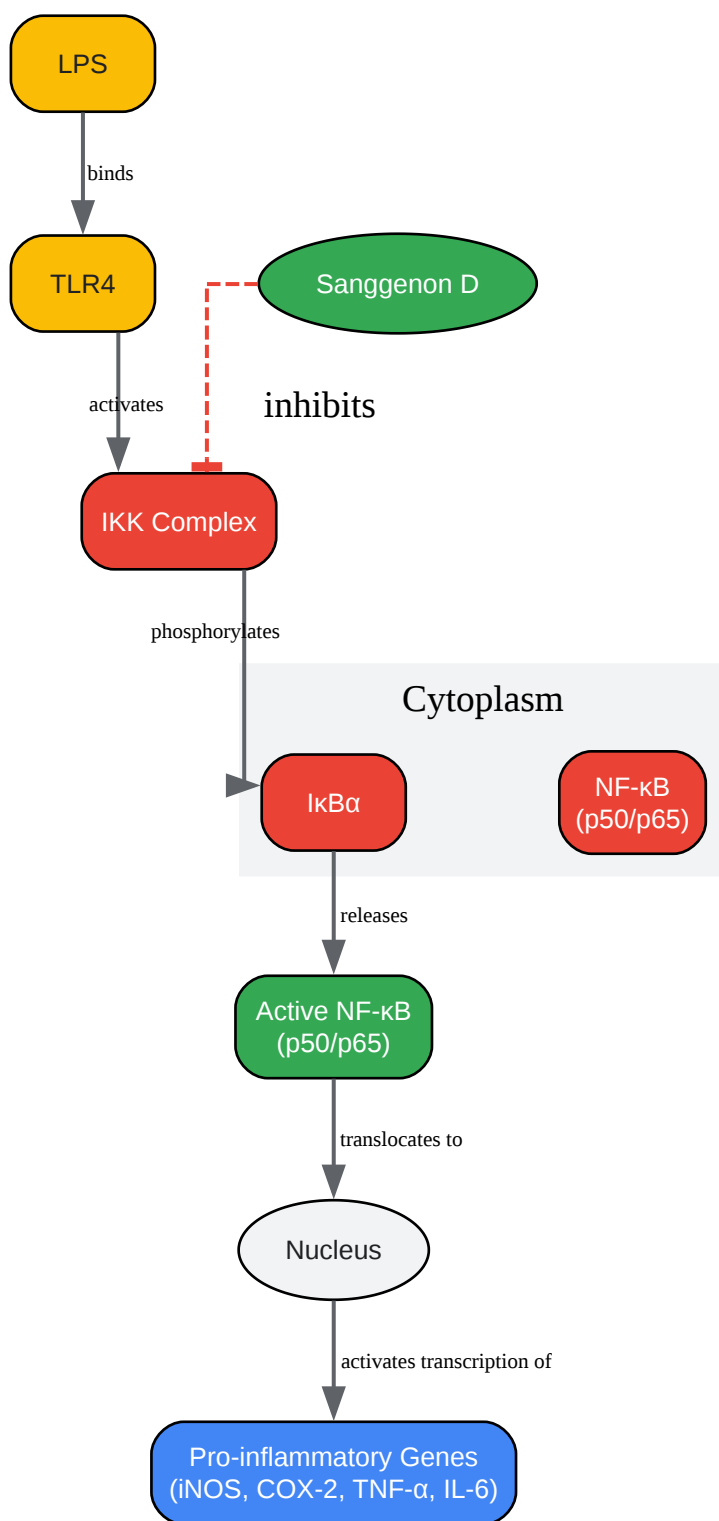
Antibacterial Activity

Sanggenon D has shown efficacy against Gram-positive bacteria, particularly *Staphylococcus aureus*.

Bacterial Strain	MIC (μmol/L)	Reference(s)
<i>Staphylococcus aureus</i>	17.6	[4]

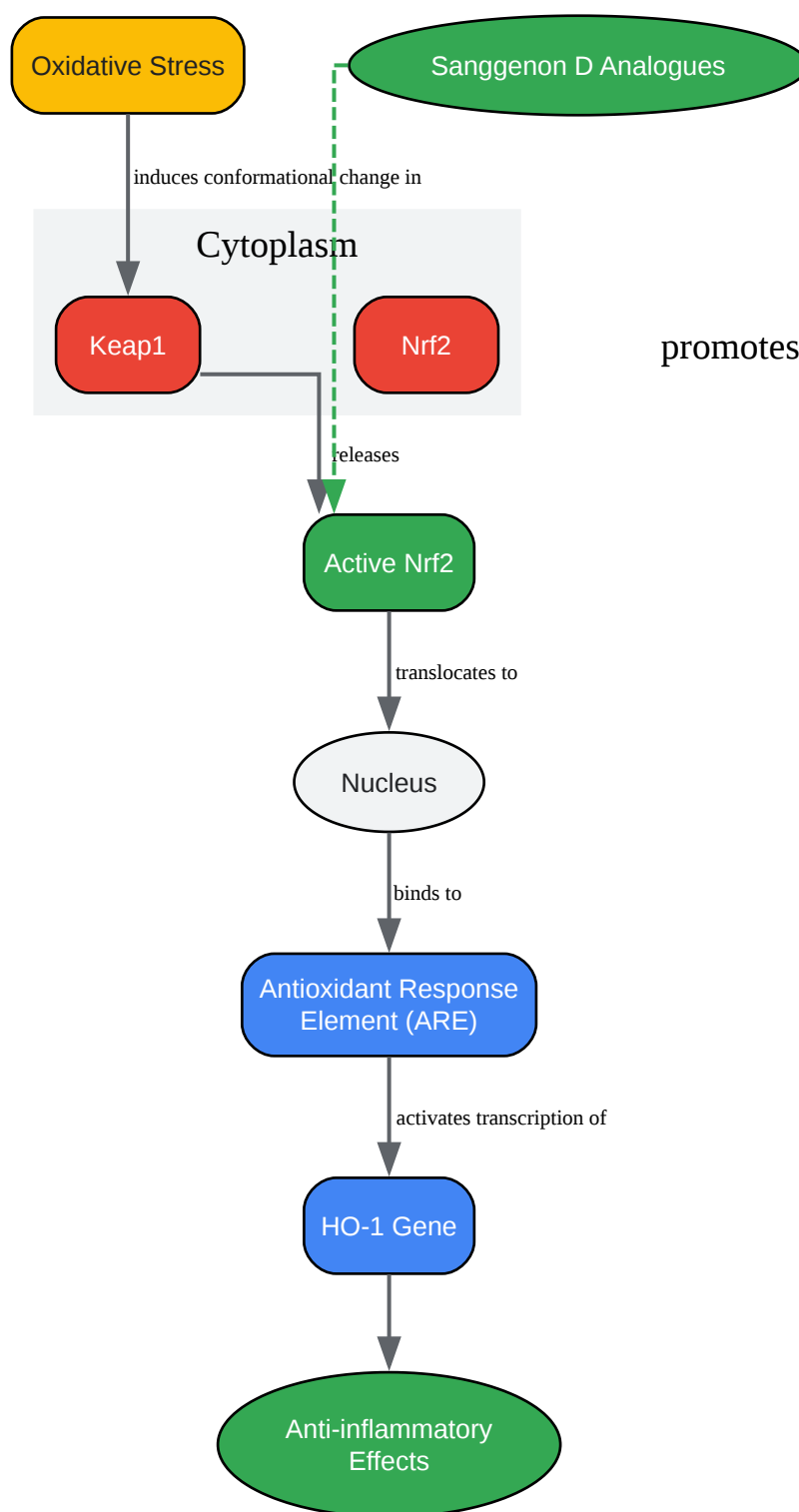
Signaling Pathways

The anti-inflammatory effects of **Sanggenon D** and related compounds are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. There is also evidence to suggest the involvement of the Nrf2/HO-1 pathway from studies on analogous compounds.



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Caption: NF-κB Signaling Pathway Inhibition by **Sanggenon D**.



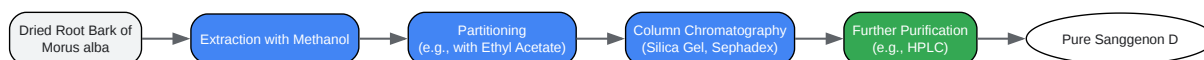
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Caption: Postulated Nrf2/HO-1 Pathway Activation by **Sanggenon D** Analogues.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of **Sanggenon D**'s biological activities.

Isolation and Purification of Sanggenon D



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Caption: General Workflow for the Isolation of **Sanggenon D**.

Protocol:

- **Extraction:** The dried and powdered root bark of *Morus alba* is extracted with methanol at room temperature or under reflux.
- **Solvent Partitioning:** The resulting methanol extract is concentrated under vacuum and then suspended in water. This aqueous suspension is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing **Sanggenon D** (typically the ethyl acetate fraction) is collected.
- **Column Chromatography:** The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
- **Further Purification:** Fractions containing **Sanggenon D** are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Pancreatic Lipase Inhibition Assay

Principle: This assay measures the inhibitory effect of a compound on the activity of pancreatic lipase by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (p-NPP), to p-nitrophenol.

Reagents:

- Porcine pancreatic lipase solution
- p-Nitrophenyl palmitate (p-NPP) solution
- Tris-HCl buffer (pH 8.0)
- **Sanggenon D** stock solution (in DMSO)
- Orlistat (positive control)

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer and the pancreatic lipase solution in a 96-well microplate.
- Add various concentrations of **Sanggenon D** (or Orlistat) to the wells. A control well should contain DMSO instead of the test compound.
- Pre-incubate the plate at 37°C for 10-15 minutes.
- Initiate the reaction by adding the p-NPP substrate solution to all wells.
- Measure the absorbance at 405 nm at regular intervals using a microplate reader.
- Calculate the percentage of inhibition for each concentration of **Sanggenon D** and determine the IC₅₀ value.

DPPH Radical Scavenging Assay

Principle: This assay evaluates the free radical scavenging activity of a compound by measuring the reduction of the stable DPPH radical, which results in a color change from purple to yellow.

Reagents:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

- **Sanggenon D** stock solution (in methanol or DMSO)
- Ascorbic acid or Trolox (positive control)
- Methanol

Procedure:

- Prepare a series of dilutions of **Sanggenon D** and the positive control in methanol.
- In a 96-well microplate, add the DPPH solution to each well.
- Add the different concentrations of **Sanggenon D** or the positive control to the wells. A blank well should contain only methanol and the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC₅₀ value.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

Reagents:

- RAW 264.7 macrophage cell line
- DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
- Lipopolysaccharide (LPS)

- **Sanggenon D** stock solution (in DMSO)
- Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite standard solution

Procedure:

- Seed RAW 264.7 cells in a 96-well plate and incubate until they reach 80-90% confluency.
- Pre-treat the cells with various concentrations of **Sanggenon D** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Control wells should include cells with and without LPS stimulation, and cells with LPS and the vehicle (DMSO).
- After incubation, collect the cell culture supernatant.
- Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Conclusion

Sanggenon D stands out as a promising natural product with a multifaceted pharmacological profile. Its potent pancreatic lipase inhibitory and antioxidant activities, coupled with its anti-inflammatory and antibacterial properties, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers dedicated to exploring the full potential of this intriguing molecule. Further studies are warranted to fully elucidate the mechanisms of action, particularly in relation to its anti-inflammatory effects and to evaluate its efficacy and safety in preclinical and clinical settings.

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